molecular formula C19H17N3O2 B2445083 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 887462-10-4

3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2445083
CAS RN: 887462-10-4
M. Wt: 319.364
InChI Key: JIBONGVQKPOURC-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule. It contains a dihydroisoquinoline group, a carbonyl group, and a pyrido[1,2-a]pyrimidin-4-one group. These groups are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the dihydroisoquinoline and pyrido[1,2-a]pyrimidin-4-one cores, followed by various functional group interconversions and coupling reactions . The exact synthetic route would depend on the desired substitution pattern and the availability of starting materials.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydroisoquinoline and pyrido[1,2-a]pyrimidin-4-one groups suggests that this compound may have interesting electronic and steric properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the dihydroisoquinolin and pyrido[1,2-a]pyrimidin-4-one groups. These groups contain multiple sites that could potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Biological Activity and Alkaloid Precursors

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a crucial structural element found in numerous natural products and therapeutic lead compounds. Researchers have focused on synthesizing C(1)-substituted derivatives of THIQs, as these can serve as precursors for alkaloids with diverse biological activities. These derivatives often contain a stereogenic center at position C(1) and play a key role in the synthesis of bioactive molecules .

Antineuroinflammatory Agents

N-benzyl THIQs: , derivatives of THIQ, have been investigated for their potential as antineuroinflammatory agents. These compounds may contribute to controlling neurotoxicity related to monoamine oxidase (MAO) activity in the brain .

Chiral Scaffolds in Asymmetric Catalysis

THIQ derivatives, especially those with a chiral center at C(1), serve as valuable chiral scaffolds in asymmetric catalysis. Their broad range of applications includes facilitating enantioselective reactions and enabling the synthesis of complex molecules with high stereochemical purity .

Transition Metal-Catalyzed Cross-Dehydrogenative Coupling (CDC)

Recent advances involve transition metal-catalyzed CDC strategies, where the C(sp3)–H bond of THIQ directly couples with various nucleophiles. These methods improve atom economy and selectivity, although stoichiometric oxidants can sometimes limit versatility .

Multicomponent Reactions (MCRs)

MCRs have emerged as powerful tools in organic synthesis. They enhance atom efficiency, selectivity, and overall yield. Researchers have explored MCRs for generating molecular diversity and complexity in THIQ derivatives. These sustainable synthetic methodologies offer environmentally friendly routes to functionalized THIQs .

Intrinsic Antioxidant Properties

Beyond their direct interaction with biological structures, both 1,2,3,4-tetrahydroisoquinoline (TIQ) and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) , possess intrinsic antioxidant properties. These endogenous substances exhibit high pharmacological potential and a broad spectrum of action in the brain. Notably, 1MeTIQ has gained interest as a neuroprotectant .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could explore the synthesis, reactivity, and biological activity of this compound and its derivatives .

Mechanism of Action

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-6-7-17-20-10-16(19(24)22(17)11-13)18(23)21-9-8-14-4-2-3-5-15(14)12-21/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBONGVQKPOURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)N3CCC4=CC=CC=C4C3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one

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